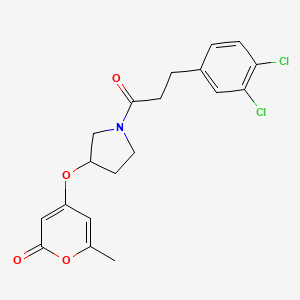![molecular formula C17H17NO4 B2639378 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide CAS No. 1172018-69-7](/img/structure/B2639378.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds incorporating a benzo[d][1,3]dioxole subunit has been reported . For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol .Molecular Structure Analysis
The molecular structure of compounds with a benzo[d][1,3]dioxole subunit has been studied . These compounds have been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a benzo[d][1,3]dioxole subunit have been studied . For example, the thermal decomposition behavior of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was studied by thermogravimetric analysis .Aplicaciones Científicas De Investigación
Sigma-2 Receptor Studies
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide and similar compounds have been researched for their potential interactions with sigma-2 (σ2) receptors. Studies have shown that certain benzamide analogs, like [3H]RHM-1, demonstrate a high affinity for σ2 receptors, making them useful for in vitro studies of these receptors (Xu et al., 2005).
Radiotracer Development
Research has also focused on the synthesis of carbon-11-labeled benzamide derivatives for potential use as PET radiotracers in medical imaging. These compounds are useful in the study of diseases like Alzheimer's, due to their ability to cross the blood-brain barrier and bind to specific molecular targets within the brain (Gao, Wang, & Zheng, 2018).
Metabolic Conversion Studies
The metabolic conversion of benzamides, including N-(hydroxymethyl) compounds, has been investigated. These studies are significant in understanding the metabolic pathways and stability of such compounds within biological systems (Ross et al., 1983).
Chemical Synthesis and Modification
Synthesis of derivatives of this compound for various applications, including antiulcer activities, has been explored. This includes the study of how modifications to the chemical structure impact the biological activity of these compounds (Hosokami et al., 1992).
Antipsychotic Agent Research
Derivatives of benzamides, including this compound, have been investigated for their potential as antipsychotic agents. These studies focus on their ability to inhibit specific receptors in the brain, which could be useful in the treatment of psychiatric disorders (Norman, Kelley, & Hollingsworth, 1993).
Other Applications
There is ongoing research in other areas, such as catalytic reactions, synthesis of new compounds for potential high-energy applications, and the study of the toxicity and metabolism of benzamide derivatives in various biological models (Wang and Widenhoefer, 2004); (Paromov et al., 2022); (Yang et al., 2008).
Direcciones Futuras
The benzo[d][1,3]dioxole subunit is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry . Organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been explored due to their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . This wide spectrum of attractive utilization has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-4-2-3-5-14(12)17(19)18-8-9-20-13-6-7-15-16(10-13)22-11-21-15/h2-7,10H,8-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVTGJGMWSTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2639295.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-[4-(4-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B2639297.png)



![N-(4-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2639303.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2639305.png)
![6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2639306.png)

![ethyl 2-(2-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2639308.png)
![N-(naphthalen-1-ylmethyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2639312.png)


![7-benzyl-8-[(2Z)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)